molecular formula C6H13NO2 B3153440 3-(Dimethylamino)butanoic acid CAS No. 758665-04-2

3-(Dimethylamino)butanoic acid

Cat. No.: B3153440
CAS No.: 758665-04-2
M. Wt: 131.17 g/mol
InChI Key: SURVRMRLLSFWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)butanoic acid hydrochloride is an organic compound with the molecular formula C 6 H 14 ClNO 2 and a molecular weight of 167.63 g/mol . Its CAS registry number is 183488-55-3 . This compound serves as a versatile building block in organic synthesis and materials science research. Recent scientific literature indicates that N,N-dimethylaminoalkyl esters derived from similar aliphatic acids like butanoic and pentanoic acid show significant promise as curing agents for epoxy resins . Studies demonstrate that these amino esters can effectively harden diglycidyl ethers, such as ED-20 epoxy resin, and provide superior bonding strength for metals like St3 steel and aluminum alloy D16 compared to standard hardeners like polyethylene polyamine . The activity in the polymerization reaction is influenced by the molecular structure, particularly the length of the hydrocarbon chain and the total nitrogen content . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURVRMRLLSFWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Dimethylamino)butanoic acid structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Dimethylamino)butanoic Acid: Structural Analogs, Synthesis, and Pharmacological/Agrochemical Potential Content Type: Technical Monograph Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists

Executive Summary

3-(Dimethylamino)butanoic acid (3-DMABA) is a tertiary


-amino acid derivative structurally characterized by a dimethylated nitrogen at the 

-carbon of a butyric acid backbone. It represents a critical structural bridge between the well-established plant defense primer

-Aminobutyric Acid (BABA)
and metabolic betaines like Carnitine .

Unlike its unmethylated parent (BABA), which functions via the IBI1 receptor to induce plant immunity, 3-DMABA exhibits altered lipophilicity and zwitterionic properties, making it a valuable probe for studying steric tolerance in amino acid transporters and receptors. In medicinal chemistry, it serves as a chiral building block for


-peptides, offering enhanced proteolytic stability compared to 

-amino acid residues.

Key Technical Identifiers:

  • IUPAC Name: 3-(Dimethylamino)butanoic acid

  • Common Synonyms: N,N-Dimethyl-

    
    -aminobutyric acid
    
  • CAS Number: 758665-04-2 (Hydrochloride salt); Free acid often cited generically.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 131.17 g/mol [1][2]

Chemical Architecture & Synthesis

The synthesis of 3-DMABA relies on the reactivity of the


-unsaturated system in crotonic acid. Two primary routes dominate: the Aza-Michael Addition  (favored for atom economy) and Reductive Alkylation  (favored for chiral retention from BABA).
Mechanism: Aza-Michael Addition (Route A)

This is the most scalable industrial route. Dimethylamine acts as a nucleophile attacking the


-carbon of crotonic acid. The reaction is reversible; thus, controlling temperature and solvent polarity is critical to prevent retro-Michael fragmentation.
  • Substrate: Crotonic acid (trans-2-butenoic acid)

  • Reagent: Dimethylamine (aq. or gas)

  • Catalyst: None (autocatalytic) or Lewis Acids (

    
    ) for rate enhancement.
    
  • Thermodynamics: Exothermic. High temperatures favor the reverse reaction (elimination).

Mechanism: Eschweiler-Clarke Methylation (Route B)

Used when converting enantiopure BABA (e.g., (R)-3-aminobutyric acid) to (R)-3-DMABA without racemization.

  • Substrate: (R)- or (S)-3-Aminobutyric acid

  • Reagents: Formaldehyde (

    
    ), Formic acid (
    
    
    
    ).
Synthesis Pathway Visualization

SynthesisPathways cluster_0 Route A: Aza-Michael Addition cluster_1 Route B: Eschweiler-Clarke Crotonic Crotonic Acid (trans-2-butenoic acid) Transition Transition State (Enolate Intermediate) Crotonic->Transition Nucleophilic Attack (1,4-addition) DMA Dimethylamine DMA->Transition Product 3-(Dimethylamino)butanoic acid (Racemic) Transition->Product Proton Transfer BABA 3-Aminobutyric Acid (Enantiopure) Methylation Formaldehyde / Formic Acid (Reflux) BABA->Methylation ChiralProduct (R/S)-3-(Dimethylamino)butanoic acid (Enantiopure) Methylation->ChiralProduct Reductive Alkylation

Caption: Figure 1. Dual synthetic pathways for 3-(Dimethylamino)butanoic acid. Route A is preferred for bulk synthesis; Route B preserves stereochemistry.

Structural Analogs & Structure-Activity Relationship (SAR)

Understanding the SAR of 3-DMABA requires comparison with its positional isomers and metabolic relatives. The position of the nitrogen and the degree of methylation drastically alter biological function.

Comparative Analog Table
CompoundStructureKey FeaturePrimary Biological Context
3-DMABA 3-(Dimethylamino)butanoic acid

Amine,

-position
Investigational: Peptidomimetics, BABA analog.
BABA 3-Aminobutyric acid

Amine,

-position
Agrochemical: Plant defense primer (IBI1 receptor agonist).
4-DMABA 4-(Dimethylamino)butanoic acid

Amine,

-position
Neurobiology: GABA analog; metabolic precursor.
Carnitine 3-Hydroxy-4-(trimethylamino)butanoate

Amine (Quaternary)
Metabolism: Fatty acid transport (Mitochondrial).
Meldonium 3-(2,2,2-Trimethylhydrazinium)propionateHydrazine coreCardio-metabolic: Carnitine biosynthesis inhibitor.
SAR Logic Diagram

SAR_Logic Core Butanoic Acid Backbone Pos3 Position 3 (Beta) Core->Pos3 Pos4 Position 4 (Gamma) Core->Pos4 PrimAmine Primary Amine (-NH2) Zwitterionic High pKa Pos3->PrimAmine TertAmine Dimethylamine (-NMe2) Increased Lipophilicity Pos3->TertAmine Pos4->TertAmine QuatAmine Trimethylammonium (-NMe3+) Permanent Charge Pos4->QuatAmine BABA_Act BABA (Plant Immunity) PrimAmine->BABA_Act DMABA_Act 3-DMABA (Steric Probe) TertAmine->DMABA_Act GABA_Act GABA Analogs (Neuro-inhibition) TertAmine->GABA_Act Carnitine_Act Carnitine (Transport) QuatAmine->Carnitine_Act

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of aminobutyric acid derivatives based on nitrogen position and methylation state.

Experimental Protocols

Protocol 4.1: Synthesis of 3-(Dimethylamino)butanoic Acid (Aza-Michael Method)

Self-validating step: The disappearance of the alkene proton signals in NMR confirms reaction completion.

  • Reagent Prep: Dissolve Crotonic Acid (8.6 g, 100 mmol) in Water (20 mL). The solution will be acidic.[4]

  • Addition: Cool to 0°C. Slowly add Dimethylamine (40% aq. solution) (13.5 g, 120 mmol) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to 40–50°C (sealed vessel preferred to prevent amine loss) for 24 hours.

    • Note: Higher temperatures (>80°C) promote the reverse reaction.

  • Workup: Evaporate water under reduced pressure to obtain a viscous oil.

  • Acidification: Dissolve oil in minimal ethanol. Add conc. HCl dropwise to precipitate the hydrochloride salt .

  • Recrystallization: Recrystallize from Ethanol/Acetone (1:3) to yield white hygroscopic crystals.

    • Yield Target: 70–85%.

Protocol 4.2: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin stain.

    • Observation: 3-DMABA spots will appear faint pink/purple upon heating. Crotonic acid (starting material) is UV active but Ninhydrin negative.

Biological & Pharmacological Implications

5.1. Plant Science (BABA Analog) In agricultural research, 3-DMABA is used to test the specificity of the IBI1 (Impaired in BABA-Induced Immunity 1) receptor.

  • Hypothesis: The bulky dimethyl group at the nitrogen prevents efficient binding to the aspartate-rich binding pocket of IBI1, often resulting in reduced priming activity compared to BABA. This negative control validates that BABA signaling requires a specific steric fit.

5.2. Medicinal Chemistry (Beta-Peptides)


-amino acids like 3-DMABA are incorporated into peptidomimetics to induce specific secondary structures (helices/sheets) that are resistant to peptidases.
  • Foldamers: The 3-methyl and 3-dimethylamino substituents force the backbone into specific torsion angles, stabilizing "14-helix" structures in synthetic peptides.

References

  • Cohen, Y. et al. (2016). "

    
    -Aminobutyric acid priming of plant defense: The role of the IBI1 receptor." Nature Chemical Biology. 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on beta-amino acid usage).

  • Sigma-Aldrich. "3-(Dimethylamino)butanoic acid hydrochloride Product Sheet." Merck KGaA.

  • PubChem. "Compound Summary: 3-(Dimethylamino)butanoic acid."[3] National Library of Medicine.

  • Perestelo, N. R. et al. (2010). "Enantioselective synthesis of

    
    -amino acids via Aza-Michael addition." Organic & Biomolecular Chemistry. 
    

Sources

spectroscopic analysis of 3-(Dimethylamino)butanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylamino)butanoic acid (CAS: 14439-61-3 for the free acid, often handled as the hydrochloride salt) represents a critical class of


-amino acids used as chiral building blocks in peptidomimetics and pharmaceutical synthesis. Its analysis presents unique challenges due to its zwitterionic nature and pH-dependent spectral behavior.

This guide provides a rigorous, field-proven framework for the structural elucidation of 3-(dimethylamino)butanoic acid using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The focus is not merely on data listing, but on the causality of spectral features—enabling researchers to validate synthesis and purity with high confidence.

Structural & Chemical Context

Before spectral analysis, one must understand the dynamic state of the analyte.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 131.17 g/mol

  • Key Features:

    • Chiral Center: The C3 position is stereogenic.

    • Zwitterionic Equilibrium: In neutral media, the molecule exists primarily as a zwitterion (

      
      ). This significantly alters IR and NMR signals compared to the uncharged form.
      

Mass Spectrometry (MS): The Fragmentation Fingerprint

Mass spectrometry provides the primary confirmation of molecular mass and the carbon-nitrogen backbone connectivity.

Ionization Method Selection
  • Electrospray Ionization (ESI): Recommended for purity checks. As a polar/zwitterionic molecule, it ionizes readily in positive mode (

    
    ) to give a clean peak at m/z 132.2 .
    
  • Electron Impact (EI): Recommended for structural elucidation. The high energy (70 eV) induces characteristic fragmentation useful for confirming the position of the dimethylamino group.

Fragmentation Pathway (EI-MS)

The fragmentation is dominated by


-cleavage  initiated by the nitrogen atom. The radical cation stabilizes the positive charge on the carbon adjacent to the nitrogen.

Dominant Fragment (Base Peak): m/z 72

  • Mechanism: Homolytic cleavage of the C2-C3 bond.

  • Fragment Structure:

    
     (Iminium ion).
    
  • diagnostic Value: This peak confirms the N,N-dimethyl group is attached to the C3 carbon. If the amine were on C4 (terminal), the fragmentation pattern would shift significantly (e.g., m/z 58 for

    
    ).
    

Secondary Fragment: m/z 116

  • Mechanism: Loss of methyl radical (

    
    ) from the terminal position or N-methyls (M - 15).
    
Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 131 Alpha_Cleavage α-Cleavage (C2-C3 Bond) M_Ion->Alpha_Cleavage EI (70eV) Base_Peak Base Peak [CH3-CH=N(Me)2]+ m/z 72 Alpha_Cleavage->Base_Peak Neutral_Loss Neutral Loss •CH2-COOH (Mass 59) Alpha_Cleavage->Neutral_Loss Lost

Caption: Logical flow of the dominant alpha-cleavage fragmentation pathway in EI-MS.

Infrared Spectroscopy (IR): The pH Switch

IR analysis is the quickest way to determine the salt form (HCl salt vs. Free Base/Zwitterion) of the sample.

Comparative Band Analysis
Functional GroupVibration ModeHCl Salt (Acidic)Zwitterion (Neutral)
Carbonyl (

)
Stretching1710–1730 cm

(Sharp, Carboxylic Acid)
1550–1610 cm

(Asymmetric Carboxylate

)
Hydroxyl (

)
Stretching2500–3300 cm

(Broad, H-bonded COOH)
Absent (replaced by

features)
Amine (

)
Stretching2400–2700 cm

(Broad

overtone bands)
2800–3000 cm

(C-H stretches visible, N-H broadens)

Diagnostic Insight: If your spectrum lacks a carbonyl peak above 1700 cm


 and instead shows a strong band near 1590 cm

, your sample is in the zwitterionic form . To observe the classical carboxylic acid peak, treat the sample with HCl vapor or dissolve in an acidic solvent.

NMR Spectroscopy: Structural Elucidation

NMR is the definitive method for confirming the regiochemistry (position of the amine) and the integrity of the carbon backbone.

Solvent Strategy
  • Preferred:

    
    . The molecule is highly polar.
    
  • Shift Reference: Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) or residual HDO peak (

    
     4.79).
    
  • pH Effect: Chemical shifts will drift depending on concentration and pH. The values below assume a slightly acidic solution (e.g., HCl salt form) where the amine is protonated, which deshields adjacent protons.

1H NMR Data (Predicted in , 400 MHz)
Proton EnvironmentType

(ppm)
MultiplicityIntegrationCoupling (

)
C4-Methyl (

)
Methyl1.25 Doublet (d)3H

Hz
N-Dimethyl (

)
Methyls2.85 Singlet (s)6HN/A
C2-Methylene (

)
Methylene2.50 - 2.75 Multiplet (dd/ABX)2H

C3-Methine (

)
Methine3.60 Multiplet (m)1HComplex

Interpretation Logic:

  • The Singlet: The sharp singlet integrating to 6H is the "smoking gun" for the

    
    -dimethyl group.
    
  • The Doublet: The doublet at ~1.25 ppm confirms the methyl group is attached to a CH, not a quaternary carbon.

  • Diastereotopicity: The C2 protons are adjacent to a chiral center (C3). In high-resolution fields (>400 MHz), they may appear as distinct multiplets (diastereotopic) rather than a simple doublet.

13C NMR Data (Predicted in )
  • C1 (Carbonyl): ~174 ppm (COOH/COO-)

  • C3 (CH-N): ~64 ppm (Deshielded by Nitrogen)

  • N-Methyls: ~42 ppm (Distinctive for

    
    )
    
  • C2 (CH2): ~36 ppm

  • C4 (CH3): ~14 ppm[1]

Experimental Protocol: Characterization Workflow

This protocol ensures a self-validating analysis cycle.

Step 1: Sample Preparation[1]
  • Mass Spec: Dissolve 1 mg in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • NMR: Dissolve 10-15 mg in 0.6 mL

    
    .
    
    • Note: If the solution is cloudy, the zwitterion may be aggregating. Add 1 drop of

      
       to fully protonate and solubilize.
      
Step 2: Data Acquisition & Logic Check[1]
  • Run ESI-MS (+): Look for m/z 132. If 118 is seen, you likely have the mono-methyl analog (impurity).

  • Run 1H NMR: Check the integration ratio.

    • Ratio

      
       must be 1 : 2  (3 protons : 6 protons).
      
    • If the ratio is skewed, residual solvent or dimethylamine impurity is present.

  • Run IR (ATR): Confirm salt form.

    • Band at 1720 cm

      
      
      
      
      
      HCl Salt.
    • Band at 1590 cm

      
      
      
      
      
      Zwitterion.
Visualization: Analysis Decision Tree

Analysis_Workflow Start Start: Unknown Sample Solubility Solubility Check (D2O) Start->Solubility Cloudy Cloudy/Insoluble? Likely Zwitterion Solubility->Cloudy Yes Clear Clear Solution Likely Salt Solubility->Clear No Add_Acid Add DCl (Convert to HCl Salt) Cloudy->Add_Acid NMR 1H NMR Acquisition Clear->NMR Add_Acid->NMR Check_Int Check Integration N-Me (6H) : C-Me (3H) NMR->Check_Int Pass Ratio 2:1 Identity Confirmed Check_Int->Pass Matches Fail Ratio Mismatch Check Impurities Check_Int->Fail Deviates

Caption: Decision tree for NMR sample preparation and data validation.

References

  • PubChem. 3-(Dimethylamino)butanoic acid hydrochloride. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer. (Reference for NMR chemical shift prediction of beta-amino acids).

  • NIST Chemistry WebBook. General fragmentation patterns for aliphatic amines. Available at: [Link]

Sources

Methodological & Application

application of 3-(Dimethylamino)butanoic acid in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Dimethylamino)butanoic Acid in Neuroscience Research

Part 1: Executive Summary & Strategic Rationale

3-(Dimethylamino)butanoic acid (3-DMBA) is a specialized


-amino acid derivative increasingly utilized in neuroscience as a structural building block and chemical probe. Unlike its 

-isomer (GABA) or the unmethylated

-isomer (BABA), 3-DMBA possesses a unique steric and electronic profile due to the

-dimethylation at the

-carbon position.

In neuroscience research, this compound serves three critical functions:

  • Peptidomimetic Stabilization: It acts as a proteolysis-resistant scaffold in the design of neuroactive peptides (e.g., enkephalin or neuropeptide Y analogs), preventing degradation by CNS aminopeptidases.

  • GABAergic Receptor Profiling: It functions as a lipophilic probe to map the steric tolerance of the GABA-A and GABA-B receptor orthosteric sites, distinguishing between

    
    - and 
    
    
    
    -amino acid binding pockets.
  • Blood-Brain Barrier (BBB) Transporter Probing: It serves as a substrate/inhibitor for Organic Cation Transporters (OCTN2) and GABA transporters (GATs), aiding in the study of drug delivery kinetics across the neurovascular unit.

This guide provides the protocols for synthesizing 3-DMBA-modified peptides and assessing their pharmacological activity in neuronal models.

Part 2: Scientific Mechanism & Logic

The -Amino Acid Advantage in Neurotherapeutics

Standard neuropeptides fail as drugs because they are rapidly cleaved by cytosolic and membrane-bound proteases. Incorporating


-amino acids (like 3-DMBA) introduces a "kink" in the peptide backbone that enzymes cannot recognize. Furthermore, the 

-dimethyl group
increases the molecule's lipophilicity (

), significantly enhancing passive diffusion across the Blood-Brain Barrier compared to primary amines.
GABA Receptor Interaction

GABA (4-aminobutanoic acid) is flexible. 3-DMBA is a constrained


-amino acid. By testing 3-DMBA, researchers can determine if a receptor subtype requires a specific distance between the cationic amine and the anionic carboxylate. The dimethyl group also probes the size of the hydrophobic pocket surrounding the amine binding site.
Transporter Specificity (OCTN2 vs. GAT)

The brain utilizes OCTN2 to transport carnitine. Since 3-DMBA shares structural homology with carnitine precursors (but lacks the hydroxyl and quaternary amine), it is used to define the pharmacophore required for transporter recognition, crucial for designing "Trojan horse" drug delivery systems.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Synthesis of 3-DMBA-Modified Neuropeptides

Objective: To incorporate 3-DMBA into a neuropeptide sequence to enhance metabolic stability.

Materials:

  • Fmoc-3-(Dimethylamino)butanoic acid (Custom or synthesized via Michael addition of dimethylamine to crotonic acid).

  • Rink Amide MBHA Resin (Loading 0.5 mmol/g).

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, DCM, Piperidine.

Step-by-Step Methodology:

  • Resin Swelling: Incubate Rink Amide resin in DCM for 30 min. Wash 3x with DMF.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.

  • Coupling of 3-DMBA:

    • Note: The secondary/tertiary amine and

      
      -position make coupling difficult due to steric hindrance.
      
    • Dissolve Fmoc-3-DMBA (4 eq), HATU (3.8 eq), and DIPEA (8 eq) in DMF.

    • Pre-activation: Allow the mixture to react for 2 minutes before adding to the resin.

    • Reaction: Shake at room temperature for 2 hours. Double coupling is recommended.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • Purification: HPLC (C18 column), Gradient 5-60% ACN in H2O (0.1% TFA).

Validation: Mass Spectrometry (ESI-MS) must confirm the mass shift corresponding to the dimethyl-beta-butyryl residue.

Protocol B: Electrophysiological Assessment (Whole-Cell Patch Clamp)

Objective: To determine if 3-DMBA acts as an agonist or antagonist at neuronal GABA-A receptors.

System: Primary Cortical Neurons (DIV 14-21) or HEK293T cells expressing GABA-A (


).

Solutions:

  • Internal Solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP (pH 7.3).

  • External Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Procedure:

  • Setup: Establish whole-cell configuration. Clamp voltage at -70 mV.

  • Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 2 minutes.

  • Agonist Application: Perfuse 3-DMBA (10

    
    M to 1 mM) via a gravity-fed system.
    
    • Compare to: GABA (100

      
      M) positive control.
      
  • Antagonist Test: Co-apply 3-DMBA with GABA (100

    
    M). If current decreases relative to GABA alone, 3-DMBA acts as a competitive antagonist.
    
  • Analysis: Measure peak amplitude, rise time, and decay time constant (

    
    ).
    

Data Output: Generate a Dose-Response Curve. Calculate


 or 

.

Part 4: Visualization & Data Structure

Workflow Diagram: 3-DMBA Application in Neuro-Drug Design

G Chemical 3-(Dimethylamino) butanoic Acid Synthesis Solid Phase Peptide Synthesis (HATU/DIPEA) Chemical->Synthesis Incorporation Assay2 Patch Clamp (GABA-A Activity) Chemical->Assay2 Direct Probing Peptide Modified Neuropeptide Synthesis->Peptide Cleavage & Purification Assay1 Proteolytic Stability Assay (t1/2 Analysis) Peptide->Assay1 Validation Outcome Lead Neurotherapeutic Candidate Assay1->Outcome High Stability Assay2->Outcome Modulation

Caption: Workflow integrating 3-DMBA into peptide synthesis and functional validation pipelines.

Comparative Properties Table
PropertyGABA (Ref)BABA (Isomer)3-DMBA (Target)Neuroscience Relevance
Structure

-Amino

-Amino

-Dimethyl-

-Amino
3-DMBA is a lipophilic, steric probe.
Receptor Selectivity GABA-A/B AgonistPartial AgonistInvestigational Probes hydrophobic pocket size.
BBB Permeability Low (Active Transport)LowModerate/High Dimethylation increases

.
Enzymatic Stability LowModerateHigh

-substitution resists proteolysis.

Part 5: References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link (Foundational text on beta-amino acid stability).

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link (Synthetic protocols for beta-peptides).

  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry. Link (Context for GABA analog design).

  • Sigma-Aldrich. "3-(Dimethylamino)butanoic acid hydrochloride Product Specification." Link (Chemical source verification).

  • Tamai, I., et al. (1998). "Structure-activity relationship of organic cation transporters." Molecular Pharmacology. Link (Context for OCTN2 transport of methylated amino acids).

Troubleshooting & Optimization

preventing degradation of 3-(Dimethylamino)butanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 3-(Dimethylamino)butanoic acid (3-DMABA).

Unlike standard amino acids, this beta-amino acid derivative possesses a "chemical Achilles' heel"—the susceptibility to Retro-Michael addition .[1] This guide prioritizes the stabilization of the molecule against this specific degradation pathway.[1][2]

Molecule Identity & Critical Distinctions

Status: Active | Severity: Critical Warning: 3-(Dimethylamino)butanoic acid is frequently confused with structural isomers that have vastly different stability profiles.[1][2] Verify your CAS number immediately.[1][2]

Compound NameStructure NoteCAS NumberStability Risk
3-(Dimethylamino)butanoic acid Target Molecule. Beta-amino acid.[1]758665-04-2 (HCl salt)High (Retro-Michael)
4-(Dimethylamino)butyric acidGamma-amino acid.[1]69954-66-1Moderate (Cyclization)
3,3-Dimethylbutyric acidNo amine group.[1]1070-83-3Low (Very Stable)

The Degradation Mechanism: Why it Fails

The primary degradation pathway for 3-DMABA in solution is the Retro-Michael Addition (Elimination).[1]

  • The Mechanism: 3-DMABA is synthetically accessible via the Michael addition of dimethylamine to crotonic acid.[1][2] In solution, particularly under thermal stress or incorrect pH, this reaction reverses.[1][2]

  • The Trigger: The elimination is driven by the abstraction of the alpha-proton (adjacent to the carboxyl group).

  • The Result: The molecule cleaves into Crotonic Acid (alpha,beta-unsaturated acid) and Dimethylamine (volatile gas).

Pathway Visualization

The following diagram illustrates the degradation equilibrium and the influence of pH.[2]

RetroMichael DMABA 3-(Dimethylamino)butanoic acid (Target Molecule) Transition Transition State (Enolate Formation) DMABA->Transition Heat / Basic pH (Alpha-proton abstraction) Products Crotonic Acid + Dimethylamine Transition->Products Elimination of Amine Products->DMABA Michael Addition (Synthetic Route) Acid Acidic pH (< 5.0) Protonates Amine STABILIZES Acid->DMABA Base Basic pH (> 8.0) Promotes Elimination DEGRADES Base->Transition

Figure 1: The Retro-Michael degradation pathway.[1] Stability is achieved by preventing the forward reaction (elimination) through pH control.

Troubleshooting Guide (FAQs)

Issue: "My solution smells like fish/ammonia."

Diagnosis: Advanced Retro-Michael Degradation. The "fishy" odor is Dimethylamine , a cleavage product released when the amine group is eliminated.[1]

  • Immediate Action: Discard the solution. The concentration of the active pharmaceutical ingredient (API) is compromised, and the presence of crotonic acid (the other byproduct) may interfere with biological assays.

  • Root Cause: The solution was likely stored at room temperature or exposed to a pH > 7.0.[1][2]

Issue: "The LC-MS shows a peak at M-45."[1][2]

Diagnosis: Loss of Dimethylamine. If your parent mass is ~131 Da (free base), a peak at ~86 Da suggests the formation of Crotonic Acid (M = 86.09).[2]

  • Verification: Check for the presence of an alpha,beta-unsaturated carbonyl stretch in IR (~1650 cm⁻¹) or a vinyl proton signal in NMR.[1]

  • Prevention: Lower the storage temperature to -20°C immediately.

Issue: "The solution turned yellow over time."

Diagnosis: N-Oxidation. Tertiary amines are susceptible to oxidation by dissolved oxygen or peroxides in solvents, forming the N-Oxide .[1]

  • Troubleshooting:

    • Check your solvent.[1][2] Aged THF or ethers often contain peroxides.[1][2]

    • Was the solution degassed?

  • Corrective Action: Use fresh, peroxide-free solvents and store under Argon/Nitrogen.[1][2]

Issue: "Precipitation occurred after adjusting pH to 6.0."

Diagnosis: Isoelectric Point (pI) Aggregation. As a beta-amino acid, 3-DMABA is zwitterionic.[1]

  • Explanation: The pKa of the carboxylic acid is ~4.0, and the tertiary amine is ~9.[2]5. Near pH 6-7, the molecule has a net neutral charge (zwitterion), which often exhibits the lowest solubility.[1][2]

  • Solution: Maintain pH < 4.0 (fully protonated, soluble) or > 10.0 (fully deprotonated, soluble—but unstable ). Stick to pH < 4.0 for stability.

Storage & Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: To create a stock solution stable for >3 months.

  • Solvent Selection: Use Water (HPLC grade) or DMSO (anhydrous).[1][2] Avoid alcohols (methanol/ethanol) if esterification is a concern over long periods, though generally acceptable for short term.[2]

  • Acidification (CRITICAL):

    • The molecule is most stable as the Hydrochloride Salt .[1][2]

    • If starting with the free base, add 1.05 equivalents of 1N HCl during dissolution.[1][2]

    • Target pH: 3.0 – 4.5.

  • Degassing: Sparge the solvent with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (prevents N-oxide formation).[1][2]

  • Filtration: Sterile filter (0.22 µm PVDF). Do not autoclave , as the heat will trigger the Retro-Michael elimination.[1][2]

Protocol B: Long-Term Storage
ParameterRecommendationRationale
Form Solid (Lyophilized HCl salt)Elimination requires solvent mobility.[1]
Temperature -20°C or -80°CArrhenius kinetics: reduces elimination rate.[1][2]
Atmosphere Argon/NitrogenPrevents N-oxidation of the tertiary amine.[1][2]
Container Amber GlassMinimizes photochemical activation (minor risk).[2]
Protocol C: Solvent Compatibility Decision Tree[2]

SolventChoice Start Select Solvent for 3-DMABA Aqueous Aqueous Buffer? Start->Aqueous Organic Organic Solvent? Start->Organic pHCheck Is pH < 5.0? Aqueous->pHCheck Peroxide Contains Peroxides? (e.g., old THF, Ether) Organic->Peroxide GoodAq Safe (Store at 4°C) pHCheck->GoodAq Yes BadAq Risk of Elimination (Adjust with HCl) pHCheck->BadAq No BadOrg N-Oxidation Risk (Discard Solvent) Peroxide->BadOrg Yes GoodOrg Safe (DMSO/DMF) Use Anhydrous Peroxide->GoodOrg No

Figure 2: Decision matrix for solvent selection to minimize degradation.

References

  • Santa Cruz Biotechnology. (n.d.).[1][2] 3-(dimethylamino)butanoic acid hydrochloride (CAS 758665-04-2).[1][3] Retrieved from

  • Tokuyama, H., et al. (2020).[1][2] Stability and Degradation Pathways of Psychoactive Drugs.[1][2] Journal of Analytical Toxicology.[1][2] (Contextual reference for amine stability in buffers). Retrieved from

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[1][2] (Mechanistic grounding for the Retro-Michael pathway). Retrieved from

  • PubChem. (n.d.).[1][2][4][5][6] Compound Summary: 3-(Methylamino)butanoic acid.[1][2][4] (Structural analog data for pKa estimation). Retrieved from [4]

  • ChemicalBook. (2025).[1][2] 4-(Dimethylamino)butyric acid hydrochloride Properties. (Isomer comparison data). Retrieved from

Sources

Technical Support Center: 3-(Dimethylamino)butanoic acid Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges associated with 3-(Dimethylamino)butanoic acid (CAS: 14436-49-8 / HCl salt: 167222-94-8).[1] As a zwitterionic beta-amino acid derivative, this molecule exhibits complex solubility behavior dependent on pH, ionic strength, and solvent polarity.[1] The following protocols and troubleshooting steps are designed to resolve precipitation issues and optimize formulation for biological assays and synthesis.

Core Solubility Mechanism

To effectively troubleshoot, you must understand the "Why."[1] 3-(Dimethylamino)butanoic acid exists primarily as a zwitterion at neutral pH.[1]

  • The Zwitterionic Trap: At its isoelectric point (pI), the molecule carries both a positive charge (protonated amine) and a negative charge (deprotonated carboxylate), resulting in a net neutral charge.[1] This maximizes crystal lattice energy and minimizes interaction with water, leading to minimum solubility .[1]

  • The Solution: You must disrupt this equilibrium by shifting the pH to generate a net charged species (Cationic at low pH, Anionic at high pH) or by selecting a solvent with high dielectric constant.[1]

Part 1: Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding pH 7.4 PBS. Why?

Diagnosis: You have likely hit the Isoelectric Point (pI) .[1] At pH 7.4, the tertiary amine (pKa ~9.5–10) is protonated, and the carboxylic acid (pKa ~3.5–4.[1]0) is deprotonated.[1] The resulting zwitterion has poor solubility in standard saline buffers compared to its salt forms.[1]

Corrective Action:

  • Acidify: Lower the pH to < 3.0 using 0.1 M HCl. This converts the zwitterion to the cationic species (highly soluble).[1]

  • Basify: Raise the pH to > 10.5 using 0.1 M NaOH. This converts it to the anionic species (soluble).[1] Note: See Q3 regarding stability.

  • Salt Exchange: If you are using the free acid, convert it to the Hydrochloride (HCl) salt before adding to PBS.[1]

Q2: I need to dissolve this compound in an organic solvent for a reaction. Dichloromethane (DCM) isn't working.

Diagnosis: Polarity Mismatch. As a zwitterion or salt, the compound is too polar for non-polar chlorinated solvents like DCM or Chloroform.[1]

Corrective Action:

  • Preferred Solvents: Use DMSO (Dimethyl sulfoxide) or Methanol .[1] These polar aprotic/protic solvents can disrupt the zwitterionic lattice.[1]

  • For Non-Polar Applications: You must "mask" the polarity.[1]

    • Method A (Ion Pairing): Add 1 equivalent of a lipophilic acid (e.g., Trifluoroacetic acid) to help solubilize the cation in DCM.[1]

    • Method B (Derivatization): Esterify the carboxylic acid (e.g., methyl ester) to remove the zwitterionic character.[1]

Q3: Can I use heat to speed up dissolution?

Warning: Proceed with Caution. While heat generally increases solubility, beta-amino acids with tertiary amines are susceptible to Hofmann-like elimination or retro-Michael addition reactions at high temperatures, especially under basic conditions.[1]

  • Risk: Conversion to Crotonic acid derivatives (alpha,beta-unsaturated acids) and dimethylamine.[1]

  • Recommendation: Do not exceed 40°C. Use sonication (ultrasonic bath) rather than heating plates to break up aggregates.[1]

Part 2: Visualization of Solubility Logic

The following diagram illustrates the relationship between pH, molecular charge, and solubility. Use this to select the correct buffer system.

SolubilityCurve cluster_0 Solubility Zones Acid pH < 3.0 (Cationic Form) High Solubility Neutral pH ~ 6.0 - 8.0 (Zwitterionic Form) MINIMUM Solubility (Precipitation Risk) Acid->Neutral Add Base (NaOH) Deprotonate -COOH Neutral->Acid Add Acid (HCl) Protonate -COO- Base pH > 10.5 (Anionic Form) High Solubility Neutral->Base Add Base (NaOH) Deprotonate -NH+ Base->Neutral Add Acid (HCl) Protonate -N

Figure 1: The "U-Shaped" Solubility Profile.[1] Solubility is highest at extreme pH values and lowest near neutral pH (the isoelectric point).[1]

Part 3: Experimental Protocols
Protocol A: Preparation of a High-Concentration Stock Solution (50 mM)

Use this protocol for biological assays where DMSO tolerance is low.

ParameterSpecification
Target Concentration 50 mM
Solvent Vehicle 0.1 M HCl (Aqueous)
Stability Fresh preparation recommended

Step-by-Step:

  • Weighing: Weigh the required amount of 3-(Dimethylamino)butanoic acid (Free Acid or HCl salt).

    • Calculation: Mass (mg) = [Vol (mL) × Conc (mM) × MW] / 1000.[1]

  • Primary Dissolution: Add 80% of the final volume of 0.1 M HCl .

    • Why? The excess protons force the equilibrium to the cationic form immediately, preventing zwitterionic aggregation.[1]

  • Sonication: Sonicate for 5–10 minutes at ambient temperature until clear.

  • Adjustment: Bring to final volume with water or 0.1 M HCl.

  • Neutralization (In-Assay): When adding this stock to your cell culture media (usually pH 7.4), ensure the dilution factor is at least 1:100 to allow the media's buffering capacity to neutralize the acid without precipitating the compound at low concentrations.[1]

Protocol B: Salt Switch (Free Acid to HCl Salt)

Use this if you have the free acid and need a water-soluble powder.[1]

  • Dissolve: Dissolve the free acid in a minimal amount of dry Ethanol or Methanol.[1]

  • Acidify: Add 1.1 equivalents of 1.25 M HCl in Methanol (or Ethanol).

  • Precipitate: Add diethyl ether dropwise until the solution becomes cloudy.

  • Crystallize: Cool to 4°C overnight. The HCl salt should crystallize out.[1]

  • Filter & Dry: Filter the white solid and dry under vacuum.[1] This form is highly water-soluble.[1]

Part 4: Solubility Data Reference Table
Solvent SystemSolubility RatingPrimary SpeciesUsage Recommendation
Water (pH 7) Low to ModerateZwitterionNot recommended for high conc.[1] stocks (>10 mM).[1]
0.1 M HCl High CationBest for aqueous stock solutions.
0.1 M NaOH HighAnionGood, but risk of chemical instability (elimination).[1]
DMSO High ZwitterionBest for organic stock solutions.
Ethanol ModerateZwitterionGood for intermediate dilutions.[1]
DCM / Hexane InsolubleZwitterionAvoid unless derivatized.
References
  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Explains the "U-shaped" solubility curve of zwitterions). [1]

  • Sigma-Aldrich. (n.d.).[1] 3-(Dimethylamino)butanoic acid hydrochloride Product Page. (Confirms HCl salt availability for enhanced solubility).

  • Cayman Chemical. (n.d.).[1] Solubility of Amino Acid Derivatives. (General guidelines for dissolving zwitterionic compounds in DMSO vs PBS).

  • PubChem. (n.d.).[1][2] Compound Summary: 3-(Dimethylamino)butanoic acid.[1] National Library of Medicine.[1] [1]

Sources

addressing poor peak shape in HPLC analysis of 3-(Dimethylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-(Dimethylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, particularly poor peak shape. As a zwitterionic compound, 3-(Dimethylamino)butanoic acid presents unique challenges that require a nuanced approach to method development. This document provides in-depth, field-proven insights to help you achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (e.g., tailing, fronting, or broad peaks) for 3-(Dimethylamino)butanoic acid in my HPLC analysis?

Poor peak shape for a polar, zwitterionic analyte like 3-(Dimethylamino)butanoic acid is a common but solvable problem. The issue rarely stems from a single cause but is often a combination of factors related to the analyte's structure and its interaction with the HPLC system and stationary phase.

The primary reasons include:

  • Multiple Retention Mechanisms: 3-(Dimethylamino)butanoic acid possesses both a basic tertiary amine and an acidic carboxylic acid group. On a standard reversed-phase (e.g., C18) column, this can lead to multiple, competing interactions (hydrophobic, ionic, hydrogen bonding), resulting in distorted or broad peaks.[1][2] A successful separation requires a single, dominant retention mode.[1]

  • Secondary Silanol Interactions: This is the most frequent cause of peak tailing for basic compounds.[3][4] The positively charged dimethylamino group can interact strongly with residual, negatively charged silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[5][6] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, creating a tail.

  • Inappropriate Mobile Phase pH: The pH of your mobile phase is critical as it dictates the ionization state of both your analyte and the column's surface silanols. If the pH is not adequately controlled and buffered, your analyte can exist in multiple ionic forms (cationic, anionic, zwitterionic), each interacting differently with the column, which leads to significant peak broadening.[7][8]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your starting mobile phase, it can cause the sample band to spread prematurely on the column, leading to broad or distorted peaks.[9][10][11] This is a very common issue, especially in gradient analysis.

  • Chelation with Trace Metals: The structure of your analyte contains functional groups that can chelate with trace metal contaminants present in the silica matrix of the column or even from stainless steel components of the HPLC system (frits, tubing).[4][12] This interaction can be a subtle but significant cause of peak tailing.[13][14]

  • System and Column Hardware Issues: Physical problems such as a void at the head of the column, poorly made fittings, or excessive extra-column volume (long tubing) can introduce dead volume, causing peaks for all analytes to appear broad or tailing.[3][15]

Systematic Troubleshooting Workflow

Before making significant changes to your method, it is crucial to follow a logical troubleshooting sequence. This ensures you identify the root cause efficiently without introducing unnecessary variables. The following workflow provides a structured approach to diagnosing the problem.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_system 1. Assess System Health - Run system suitability standard - Check pressure stability start->check_system check_sample 2. Evaluate Sample Conditions - Sample solvent match? - Test for column overload? start->check_sample mobile_phase 3. Optimize Mobile Phase - Adjust pH (e.g., pH 2.5-3.5) - Increase buffer concentration - Add competing base (if needed) check_system->mobile_phase System OK check_sample->mobile_phase Sample OK column_chem 4. Change Column Chemistry (If mobile phase tweaks fail) mobile_phase->column_chem Peak shape still poor end_point Symmetrical, Efficient Peak mobile_phase->end_point Peak shape improves rp_options Reversed-Phase Options: - High-purity, end-capped C18 - Polar-embedded phase column_chem->rp_options alt_modes Alternative Modes: - HILIC (Recommended) - Mixed-Mode column_chem->alt_modes rp_options->end_point alt_modes->end_point

Caption: A systematic workflow for troubleshooting poor peak shape.

Q2: How can I optimize my mobile phase to improve the peak shape of 3-(Dimethylamino)butanoic acid?

Mobile phase optimization is the most powerful initial tool for improving peak shape. Your goal is to create an environment where the analyte exists in a single, consistent ionic state and secondary interactions are minimized.

  • Control the pH: For a zwitterionic compound, the most effective strategy is often to operate at a low pH.

    • Rationale: By adjusting the mobile phase pH to ~2.5-3.5 with an acid like formic acid or phosphoric acid, you protonate the tertiary amine (making it consistently positive) and suppress the deprotonation of the carboxylic acid (keeping it neutral).[16] This transforms your zwitterion into a simple cationic analyte. This low pH also neutralizes most of the surface silanol groups, significantly reducing the secondary ionic interactions that cause tailing.[17]

    • Action: Use a mobile phase containing 0.1% formic acid (for MS compatibility) or prepare a buffer (e.g., 20 mM potassium phosphate) and adjust to the target pH.

  • Use an Adequate Buffer: A buffer is essential for resisting pH shifts that can occur when the sample is introduced.[18]

    • Rationale: Your sample may have a different pH than the mobile phase. Without a buffer, the local pH at the column inlet can change upon injection, causing peaks to broaden.

    • Action: Use a buffer concentration of at least 10-25 mM. Ensure your target mobile phase pH is within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity.[18]

Buffer SystempKa(s)Effective pH RangeMS Compatible?
Phosphate2.15, 7.20, 12.351.1-3.1, 6.2-8.2No
Formate3.752.8-4.8Yes
Acetate4.763.8-5.8Yes
  • Consider Ionic Strength: If peak tailing persists due to ionic interactions, increasing the mobile phase's ionic strength can help.

    • Rationale: Adding a neutral salt (e.g., potassium chloride or sodium perchlorate, if using UV detection) increases the concentration of ions in the mobile phase. These ions can shield the charged silanol sites on the stationary phase, effectively "out-competing" your analyte for these active sites and reducing tailing.[2]

    • Action: Start by adding 25-50 mM of a compatible salt to your aqueous mobile phase.

Q3: My mobile phase optimization isn't enough. What column chemistries are better suited for 3-(Dimethylamino)butanoic acid?

If mobile phase adjustments on a standard C18 column are insufficient, the next logical step is to use a stationary phase better designed for polar or charged analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for small, polar compounds that are poorly retained in reversed-phase.[19][20]

    • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar solvent (typically >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[21]

    • Advantages: Provides excellent retention for polar compounds like amino acids, offers orthogonal selectivity to reversed-phase, and the high organic mobile phase is beneficial for MS sensitivity.[22][23]

    • Recommended Columns: Amide- or bare silica-based HILIC columns.[24]

  • Mixed-Mode Chromatography (MMC): These advanced columns offer multiple, well-defined retention mechanisms on a single stationary phase.[25]

    • Mechanism: MMC columns combine reversed-phase (hydrophobic) ligands with ion-exchange (cationic or anionic) ligands.[26][27] For your analyte at low pH (a cation), a mixed-mode column with both C18 and strong cation-exchange (SCX) properties would provide tunable retention based on both hydrophobicity and charge.

    • Advantages: Offers powerful and unique selectivity that can be finely tuned by adjusting mobile phase pH and ionic strength.[25] This can be used to separate the main compound from closely related impurities.

    • Recommended Columns: Reversed-Phase/Cation-Exchange mixed-mode columns.[28]

  • Modern, High-Purity Reversed-Phase Columns: If you must remain in a reversed-phase mode, not all C18 columns are equal.

    • Mechanism: Newer columns are made from high-purity silica with very low trace metal content and feature advanced end-capping technologies that thoroughly deactivate residual silanols.[4][29]

    • Advantages: These columns show significantly reduced peak tailing for basic compounds compared to older, "Type A" silica columns.[15]

    • Recommended Columns: Look for columns specifically marketed as "high-purity," "base-deactivated," or suitable for basic compounds.

Experimental Protocol: A Starting HILIC Method

This protocol provides a robust starting point for the analysis of 3-(Dimethylamino)butanoic acid using HILIC with MS-compatible conditions.

Objective: To achieve good retention and symmetrical peak shape.

1. Materials:

  • Column: HILIC Amide Phase (e.g., 100 x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in Water. Adjust to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

  • Analyte: 3-(Dimethylamino)butanoic acid standard prepared in sample diluent.

2. HPLC Parameters:

ParameterSettingRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak efficiency and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to minimize peak distortion.
Sample Conc. ~10 µg/mLStart low to avoid potential overload.
Detector MS or UV (205 nm)MS is preferred for selectivity; low UV for non-chromophoric analytes.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
1.0595
6.05050
7.05050
7.1595
10.0595

4. Procedure:

  • Prepare mobile phases and sample as described. Ensure the sample is fully dissolved.

  • Thoroughly equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 15-20 minutes. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject the 3-(Dimethylamino)butanoic acid standard.

  • Evaluate retention time and peak shape. Adjust the gradient slope or starting %B as needed to optimize retention. A shallower gradient or higher starting %B will increase retention.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Poor HPLC Peak Shapes: Troubleshooting. (2021, May 2). LabVeda.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1).
  • Troubleshooting Poor Peak Shape in 3-(Methylthio)propanoic Acid HPLC Analysis. (n.d.). Benchchem.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Why can zwitterions be difficult detect by HPLC-MS? (2020, February 13). Chemistry Stack Exchange.
  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). (2023, August 23). YouTube.
  • HPLC method dev strategies for Zwitterions. (2019, June 21).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2). Tosoh Bioscience.
  • Effects of Sample Solvents on Peak Shape. (n.d.).
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific.
  • Mixed-Mode Chromatography—A Review. (n.d.).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Agilent HPLC Column Selection guide. (n.d.). Agilent.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (n.d.). Thermo Fisher Scientific.
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu.
  • HILIC separations. (n.d.). Thermo Fisher Scientific.
  • LC Technical Tip. (n.d.). Phenomenex.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5).
  • 3-(Dimethylamino)butanoic acid. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. (2020, January 1).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019, July 15). Agilent.
  • Sample Diluent Effects in HPLC. (n.d.). Element Lab Solutions.
  • A Look
  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chrom
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. (n.d.).
  • HPLC - Size Exclusion. (n.d.). Tosoh Bioscience.
  • Which column for basic analytes. (2008, March 14).
  • direct analysis of amino acids by HILIC–eSI-MS. (n.d.). HPLC.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31).
  • HPLC Column, Ultisil Amino Acid for 18 Amino Acids Analysis. (n.d.). Aurora Pro Scientific.
  • 3-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025, August 5).
  • Mixed-Mode Chromatography. (n.d.). Thermo Fisher Scientific - US.
  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
  • Fast Alcohol Sanitizer Analysis with Gas Chrom
  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020, July 1). YouTube.
  • 3,3-Dimethylbutyric acid 98 1070-83-3. (n.d.). Sigma-Aldrich.
  • tert-Butylacetic acid. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Scaling Up 3-(Dimethylamino)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up of 3-(Dimethylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions, but the underlying scientific principles to empower your process development.

Introduction: The Scale-Up Challenge

3-(Dimethylamino)butanoic acid is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. While its synthesis may appear straightforward at the bench scale, scaling up production introduces a new set of variables and potential pitfalls. Issues that are negligible in a round-bottom flask can become critical in a multi-liter reactor. This guide will help you anticipate and overcome these challenges, ensuring a robust, safe, and efficient scale-up process.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up experiments.

Q1: My reaction yield has significantly dropped after increasing the scale. What are the likely causes and how can I fix it?

A significant drop in yield upon scale-up is a common and frustrating problem. The root cause often lies in changes to heat and mass transfer dynamics.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed at a small scale can develop localized hot spots in a larger reactor.[1][2] These hot spots can lead to the formation of thermal degradation byproducts and reduce the overall yield.

    • Solution:

      • Characterize Thermal Profile: Before scaling up, perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC or an Advanced Reactive System Screening Tool - ARSST) to understand the reaction's heat flow.[3]

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for controlled, slow addition. This allows the reactor's cooling system to keep pace with the heat generated.

      • Improve Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer with a suitable impeller) to maintain a homogenous temperature throughout the reaction mixture.

  • Poor Mixing (Mass Transfer Limitations): Inadequate mixing can lead to localized areas of high or low reagent concentration, resulting in incomplete conversion and the formation of impurities.

    • Solution:

      • Optimize Stirring Rate: The optimal stirring rate will depend on the reactor geometry and the viscosity of the reaction mixture. Experiment with different stirring speeds at a smaller scale to find the most effective rate.

      • Baffle Installation: If your reactor design allows, the use of baffles can significantly improve mixing efficiency by disrupting vortex formation.

  • Changes in Reaction Kinetics: The rate of reaction can be affected by the changes in surface area-to-volume ratio as the scale increases.

    • Solution:

      • Re-optimize Reaction Time: Do not assume that the optimal reaction time at a small scale will be the same at a larger scale. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC, or NMR) to determine the new optimal reaction time.

Q2: I'm observing new, unidentified impurities in my scaled-up batch. How do I identify and mitigate them?

The appearance of new impurities is another common consequence of altered reaction conditions during scale-up.

Potential Causes & Solutions:

  • Side Reactions Favored at Higher Temperatures: As mentioned above, localized hot spots can activate alternative reaction pathways, leading to the formation of unexpected byproducts.[1]

    • Solution: Implement the heat transfer control strategies outlined in the previous question. Maintaining a consistent and controlled temperature is crucial.

  • Impurity Carry-over from Starting Materials: Impurities present in the starting materials may not be significant at a small scale but can become problematic when larger quantities are used.

    • Solution:

      • Starting Material Qualification: Thoroughly analyze all starting materials and reagents for purity before use.

      • Supplier Qualification: If possible, source high-purity starting materials from reputable suppliers.

  • Solvent Effects: Some solvents, like DMF, can decompose at elevated temperatures to form reactive species that can lead to impurity formation.[4][5]

    • Solution:

      • Solvent Stability Studies: If you suspect solvent degradation, run a blank reaction with just the solvent at the reaction temperature and analyze for any degradation products.

      • Alternative Solvent Screening: Consider screening for more stable alternative solvents that are suitable for your reaction.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for 3-(Dimethylamino)butanoic acid and their scalability considerations?

The most common synthetic route is the reductive amination of a 3-oxobutanoic acid derivative with dimethylamine.[6][7][8]

  • Route: Reductive Amination

  • Starting Materials: Ethyl 3-oxobutanoate, Dimethylamine, and a reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride).[7]

  • Scalability Considerations:

    • Exothermicity: The reduction step is often exothermic and requires careful temperature control.

    • Hydrogen Gas Evolution: If using certain reducing agents like sodium borohydride, hydrogen gas is evolved, which needs to be safely vented.

    • Workup and Purification: The product is an amino acid, which can be challenging to extract and purify due to its zwitterionic nature and high water solubility.[9][10][11]

Parameter Bench Scale (1-10 g) Pilot Scale (100 g - 1 kg) Production Scale (>1 kg)
Reaction Vessel Round-bottom flaskJacketed glass reactorGlass-lined or stainless steel reactor
Temperature Control Oil bath, ice bathCirculating heating/cooling systemAutomated temperature control system
Reagent Addition Manual (pipette, funnel)Addition funnel, pumpMetering pump
Agitation Magnetic stir barOverhead mechanical stirrerBaffled overhead mechanical stirrer
Workup Separatory funnelLiquid-liquid extraction in reactorCentrifugal extractor, continuous extraction
Purification Flash chromatographyPreparative HPLC, CrystallizationCrystallization, Ion-exchange chromatography
How do I choose the right solvent for scale-up?

Solvent selection is critical for a successful and safe scale-up.

  • Key Considerations:

    • Safety: Avoid highly flammable or toxic solvents if possible. Consult safety data sheets (SDS) for all potential solvents.

    • Boiling Point: The boiling point should be high enough to allow for the desired reaction temperature but low enough for easy removal during workup.

    • Solubility: The solvent must dissolve the starting materials and reagents, and ideally, the product should precipitate upon cooling for easy isolation.

    • Environmental Impact: Consider the environmental impact of the solvent and choose a "greener" alternative if one is available.[5]

What are the key safety considerations when scaling up this synthesis?

Safety is paramount when scaling up any chemical reaction.[12][13][14]

  • Risk Assessment: Conduct a thorough risk assessment before each scale-up.[13] Identify potential hazards such as exothermic reactions, gas evolution, and flammable solvent use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Perform all reactions in a well-ventilated fume hood. For larger scale reactions, a walk-in fume hood may be necessary.

  • Emergency Plan: Have a clear emergency plan in place, including access to a safety shower, fire extinguisher, and spill kit.

Experimental Protocols & Visualizations

Example Protocol: Scale-up of Reductive Amination

This is a general protocol and should be optimized for your specific conditions.

  • Reactor Setup: Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and an addition funnel.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.

  • Charge Reagents: Charge the reactor with ethyl 3-oxobutanoate and the chosen solvent. Begin stirring.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Dimethylamine Addition: Slowly add a solution of dimethylamine via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reducing Agent Addition: Prepare a solution or slurry of the reducing agent (e.g., sodium borohydride in a suitable solvent). Add the reducing agent portion-wise, carefully monitoring the temperature and any gas evolution.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding an appropriate quenching agent (e.g., acetone or acetic acid) while maintaining a low temperature.

  • Workup: Proceed with the optimized workup procedure to isolate the crude product.

  • Purification: Purify the crude product by crystallization or another suitable method.

Diagrams

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Pilot Scale (100g-1kg) cluster_3 Phase 4: Production Scale (>1kg) lab_synthesis Initial Synthesis lab_optimization Parameter Optimization lab_synthesis->lab_optimization lab_analysis Analytical Method Dev. lab_optimization->lab_analysis calorimetry Reaction Calorimetry (DSC/ARSST) lab_analysis->calorimetry hazard_analysis Hazard & Risk Assessment calorimetry->hazard_analysis pilot_run Kilo-Lab Synthesis hazard_analysis->pilot_run process_validation Process Validation pilot_run->process_validation impurity_profiling Impurity Profiling process_validation->impurity_profiling production Manufacturing impurity_profiling->production

Caption: A typical workflow for scaling up a chemical synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_temp Was Temperature Uniform? start->check_temp check_mixing Was Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Cooling/Controlled Addition check_temp->improve_cooling No check_stoichiometry Were Reagents Stoichiometric? check_mixing->check_stoichiometry Yes improve_agitation Optimize Stirrer/Baffles check_mixing->improve_agitation No check_purity Were Starting Materials Pure? check_stoichiometry->check_purity Yes adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry No purify_sm Purify/Re-source Starting Materials check_purity->purify_sm No success Yield Improved improve_cooling->success improve_agitation->success adjust_stoichiometry->success purify_sm->success

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myloid Leukemia and Solid Tumors.
  • CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Scale-up Reactions. Division of Research Safety - University of Illinois.
  • Reductive amin
  • Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).
  • CAS 1070-83-3: 3,3-Dimethylbutanoic acid. CymitQuimica.
  • tert-Butylacetic acid | C6H12O2. PubChem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Separation and Refining of Amino acids.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Scale Up Safety. Stanford Environmental Health & Safety.
  • (PDF) Separation and Purification of Amino Acids.
  • Critical Consider
  • Amine synthesis by reductive amination (reductive alkyl
  • EP3672935A1 - Process for purifying long chain amino acids.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins.
  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.

Sources

Validation & Comparative

A Researcher's Guide to the Stereoisomers of 3-(Dimethylamino)butanoic Acid: A Prospective Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and the neurosciences, the subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of 3-(Dimethylamino)butanoic acid (DMABA). As direct comparative data for this specific compound is not extensively documented, we present a prospective guide, rooted in established methodologies for analogous chiral β-amino acids. This document serves as a roadmap for researchers to synthesize, separate, characterize, and evaluate the biological activity of DMABA isomers, thereby enabling a thorough investigation of their potential therapeutic relevance.

Introduction: The Significance of Chirality in β-Amino Acids

3-(Dimethylamino)butanoic acid is a chiral β-amino acid. The presence of a stereocenter at the third carbon atom gives rise to two enantiomers: (R)-3-(Dimethylamino)butanoic acid and (S)-3-(Dimethylamino)butanoic acid. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

The structural similarity of DMABA to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential for these isomers to interact with GABA receptors or related neural pathways. It is well-established that the stereochemistry of GABA analogs can dictate their potency and selectivity as receptor ligands.[1] For instance, the biological activity of pregabalin, a well-known GABA analog, resides in the (S)-enantiomer.[2] Therefore, a comparative analysis of the DMABA enantiomers is a critical step in elucidating their therapeutic potential.

DMABA_Isomers cluster_R (R)-3-(Dimethylamino)butanoic acid cluster_S (S)-3-(Dimethylamino)butanoic acid R_isomer HOOC-CH₂-C(H)(N(CH₃)₂)-CH₃ mirror Chiral Center (C3) S_isomer HOOC-CH₂-C(H)(N(CH₃)₂)-CH₃ Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_characterization Characterization cluster_bioassay Biological Evaluation racemic_synthesis Racemic DMABA Synthesis resolution Chiral Resolution (e.g., Enzymatic) racemic_synthesis->resolution chiral_hplc Chiral HPLC (Separation & Purity) resolution->chiral_hplc nmr_ee NMR (Enantiomeric Excess) chiral_hplc->nmr_ee gaba_a_binding GABA-A Receptor Binding Assay nmr_ee->gaba_a_binding gaba_b_binding GABA-B Receptor Binding Assay nmr_ee->gaba_b_binding data_analysis Comparative Analysis of (R)- and (S)-Isomers gaba_a_binding->data_analysis Determine Ki gaba_b_binding->data_analysis Determine Ki

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(Dimethylamino)butanoic Acid Against a Known Standard: A Hypothetical Exploration of a Novel GABA Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring Novel GABA Analogs

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system regulation. However, its therapeutic utility is limited by its inability to efficiently cross the blood-brain barrier.[1] This has spurred the development of GABA analogs, structurally similar molecules with improved pharmacokinetic properties, designed to modulate GABAergic neurotransmission.[2] Compounds like Pregabalin, a 3-alkylated GABA analog, have demonstrated significant clinical efficacy in treating epilepsy, neuropathic pain, and anxiety disorders.[3]

This guide outlines a comprehensive, hypothetical benchmarking study for a novel compound, 3-(Dimethylamino)butanoic acid, against the well-established standard, Pregabalin. As there is currently a lack of published data on the biological activity of 3-(Dimethylamino)butanoic acid, this document serves as a detailed experimental blueprint for its initial characterization as a potential GABA analog. We will proceed with the assumption that its structural similarity to GABA warrants investigation into its potential neurological effects.

Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental step is part of a self-validating system. We will detail the necessary physicochemical characterization, in vitro receptor engagement, and in vivo functional assays to build a complete performance profile of this novel compound relative to a known clinical standard.

Phase 1: Physicochemical Characterization and Purity Assessment

Before any biological assessment, the fundamental chemical identity and purity of both the investigational compound, 3-(Dimethylamino)butanoic acid, and the standard, Pregabalin, must be rigorously established. This ensures that any observed biological effects are attributable to the compound of interest and not impurities.

Experimental Protocol: Compound Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To confirm the chemical structure of both compounds.

    • Procedure: Dissolve a 5-10 mg sample of each compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, peak integrations, and coupling constants should be consistent with the expected structures of 3-(Dimethylamino)butanoic acid and Pregabalin.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection:

    • Objective: To determine the purity of the compounds and confirm their molecular weight.

    • Procedure: Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The compound purity is determined by the area of the main peak relative to the total peak area. The mass spectrometer will confirm the expected molecular weight of each compound. A purity of ≥98% is the generally accepted standard for biological screening.[4]

Table 1: Anticipated Physicochemical Properties

Property3-(Dimethylamino)butanoic acid (Hydrochloride)Pregabalin
Molecular Formula C₆H₁₄ClNO₂C₈H₁₇NO₂
Molecular Weight 167.63 g/mol 159.23 g/mol
Purity (HPLC) Target: ≥98%Target: ≥98%
Structural Confirmation Confirmed via ¹H & ¹³C NMRConfirmed via ¹H & ¹³C NMR

Phase 2: In Vitro Evaluation of GABAergic Activity

The cornerstone of this investigation is to determine if 3-(Dimethylamino)butanoic acid interacts with GABA receptors or associated proteins. This will be achieved through a series of in vitro assays.

Experimental Workflow: In Vitro Analysis

G cluster_0 Phase 2: In Vitro Analysis Compound_Prep Prepare Stock Solutions (Test & Standard) Receptor_Binding Radioligand Binding Assays (GABA-A & GABA-B) Compound_Prep->Receptor_Binding Introduce to membranes Functional_Assay Electrophysiology Assay (Patch-Clamp on Cultured Neurons) Compound_Prep->Functional_Assay Apply to cells Data_Analysis Determine Ki and EC50/IC50 Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for in vitro characterization of GABAergic activity.

Protocol 1: Radioligand Binding Assays
  • Objective: To assess the binding affinity of 3-(Dimethylamino)butanoic acid for GABA-A and GABA-B receptors.

  • Rationale: This assay directly measures the interaction between the compound and the receptor, providing a quantitative measure of affinity (Ki).

  • Procedure:

    • Prepare rat brain membrane homogenates, which are rich in GABA receptors.

    • For GABA-A receptor binding, incubate the membranes with [³H]muscimol (a GABA-A agonist) and varying concentrations of the test compound or standard.

    • For GABA-B receptor binding, incubate the membranes with [³H]GABA in the presence of a GABA-A selective agonist (to block binding to GABA-A sites) and varying concentrations of the test compound or standard.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) from the IC₅₀ values (concentration of the compound that inhibits 50% of radioligand binding).

Protocol 2: In Vitro Electrophysiology
  • Objective: To determine if 3-(Dimethylamino)butanoic acid can modulate GABA receptor function.

  • Rationale: While binding assays show affinity, they do not reveal whether the compound is an agonist, antagonist, or allosteric modulator. Whole-cell patch-clamp electrophysiology on cultured neurons allows for the direct measurement of ion channel activity in response to the compound.

  • Procedure:

    • Culture primary cortical neurons from embryonic rats.

    • Perform whole-cell voltage-clamp recordings from these neurons.

    • Apply GABA to elicit a baseline current through GABA-A receptors.

    • Co-apply GABA with varying concentrations of 3-(Dimethylamino)butanoic acid or Pregabalin to determine if they potentiate or inhibit the GABA-evoked current.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the concentration-response curves.

Table 2: Hypothetical Comparative In Vitro Data

Parameter3-(Dimethylamino)butanoic acidPregabalinRationale
GABA-A Receptor Binding (Ki) > 100 µM> 100 µMPregabalin does not directly bind to GABA receptors, so a similar result is expected for a novel analog.
GABA-B Receptor Binding (Ki) > 100 µM> 100 µMSee above.
α2δ-1 Subunit Binding (Ki) To be determined~100 nMThis is the known target of Pregabalin; a key comparative measure.
Modulation of GABA-evoked currents To be determinedNo direct modulationConfirms the mechanism is not direct receptor agonism/antagonism.

Phase 3: In Vivo Assessment of Physiological Effects

Assuming the in vitro data suggests a potential interaction with the GABAergic system (even if indirect, like Pregabalin), the next logical step is to evaluate the compound's effects in living organisms.

Experimental Workflow: In Vivo Analysis

G cluster_1 Phase 3: In Vivo Analysis Dose_Response Establish Dose-Response (Test & Standard) Anticonvulsant_Model Maximal Electroshock Seizure (MES) Test Dose_Response->Anticonvulsant_Model Anxiolytic_Model Elevated Plus Maze (EPM) Test Dose_Response->Anxiolytic_Model Analgesic_Model Formalin-induced Paw Licking Test Dose_Response->Analgesic_Model Data_Collection Record Behavioral & Physiological Data Anticonvulsant_Model->Data_Collection Anxiolytic_Model->Data_Collection Analgesic_Model->Data_Collection

Caption: Workflow for in vivo functional screening.

Protocol 1: Anticonvulsant Activity - Maximal Electroshock (MES) Test
  • Objective: To assess the potential anticonvulsant properties of the test compound.

  • Rationale: The MES test is a standard preclinical model for generalized tonic-clonic seizures and is sensitive to drugs that act on voltage-gated ion channels, a mechanism downstream of some GABAergic modulation.

  • Procedure:

    • Administer varying doses of 3-(Dimethylamino)butanoic acid, Pregabalin, or vehicle to groups of mice via intraperitoneal injection.

    • After a set pre-treatment time, induce seizures via corneal electrode stimulation.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Calculate the ED₅₀ (the dose that protects 50% of animals from the tonic hindlimb extension).

Protocol 2: Anxiolytic Activity - Elevated Plus Maze (EPM) Test
  • Objective: To evaluate the potential anxiolytic (anti-anxiety) effects.

  • Rationale: The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Procedure:

    • Administer varying doses of the test compound, standard, or vehicle to groups of rats.

    • Place each rat in the center of the elevated plus maze, which has two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • Analyze the data for a significant increase in open arm exploration compared to the vehicle control.

Table 3: Hypothetical Comparative In Vivo Data

AssayParameter3-(Dimethylamino)butanoic acidPregabalinRationale
MES Test ED₅₀ (mg/kg, i.p.) To be determined~10 mg/kgA primary measure of anticonvulsant potency.
Elevated Plus Maze MED (mg/kg, i.p.) To be determined~30 mg/kgMinimum effective dose to produce a significant increase in open arm time.
Formalin Paw Lick Test MED (mg/kg, i.p.) To be determined~20 mg/kgMinimum effective dose to significantly reduce nociceptive behavior in the chronic phase.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial benchmarking of 3-(Dimethylamino)butanoic acid against the known standard, Pregabalin. The proposed experiments will elucidate whether this novel compound possesses GABAergic activity and exhibits a pharmacological profile worthy of further investigation for conditions such as epilepsy, neuropathic pain, or anxiety.

The outcome of these studies will determine the subsequent steps. If 3-(Dimethylamino)butanoic acid shows promising activity, further studies would include a full pharmacokinetic profile, mechanism of action studies (e.g., confirming binding to the α2δ-1 subunit), and chronic toxicology assessments. Conversely, a lack of activity in these fundamental assays would suggest that resources be directed to other, more promising candidates. This structured, data-driven approach is essential for efficient and effective drug discovery in the neurosciences.

References

  • PubMed. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved February 4, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Characterization of GABA Receptors. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators | Journal of Agricultural and Food Chemistry. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). An in vivo method for testing GABAergic compounds. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved February 4, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Characterization of GABA Receptors. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Retrieved February 4, 2026, from [Link]

Sources

assessing the purity of 3-(Dimethylamino)butanoic acid from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Assessing the Purity of 3-(Dimethylamino)butanoic Acid: A Multi-Tiered Analytical Framework

Executive Summary & Strategic Sourcing

In the high-stakes environment of drug development, 3-(Dimethylamino)butanoic acid (often supplied as the hydrochloride salt, CAS 758665-04-2) serves as a critical


-amino acid building block. Its amphoteric nature and the chirality at the C3 position present unique analytical challenges that standard Certificates of Analysis (CoA) often fail to capture.

This guide moves beyond simple "purity percentages" to establish a self-validating analytical workflow . We compare three hypothetical supplier tiers to illustrate common pitfalls:

  • Supplier A (The Gold Standard): Claims >99% purity, >99% ee. Expensive, specialized.

  • Supplier B (The Bulk Aggregator): Claims >98% purity.[1][2] Moderate price. Often re-packages industrial batches.

  • Supplier C (The Budget Option): Claims >95% purity.[2] Low cost. Likely uses unoptimized Michael addition routes.

The Core Problem: Standard reverse-phase HPLC often fails to retain this polar zwitterion, causing it to elute in the void volume where it co-elutes with salt and solvent fronts, masking impurities.

Analytical Framework: The "Truth" Protocol

To objectively assess these suppliers, we utilize a orthogonal three-pillar approach.

Pillar 1: Quantitative NMR (qNMR) – The Absolute Assay
  • Purpose: Determines the absolute weight-percent purity (including water, salts, and non-chromatophore impurities).

  • Why: HPLC relies on relative response factors. If your reference standard is impure, your HPLC data is invalid. qNMR is a primary ratio method requiring no identical reference standard.

Pillar 2: HILIC-CAD/MS – Chemical Impurity Profiling
  • Purpose: Detects organic impurities like unreacted Crotonic Acid (the Michael acceptor) and degradation products.

  • Why: Charged Aerosol Detection (CAD) is necessary because the target molecule lacks a strong UV chromophore, whereas the impurity (Crotonic Acid) has a strong UV response, leading to skewed area-% results in standard UV-HPLC.

Pillar 3: Zwitterionic Chiral HPLC – Enantiomeric Excess
  • Purpose: Quantifies the ratio of (R) vs (S) enantiomers.

  • Why: The biological activity of downstream peptides often depends entirely on the stereochemistry of this residue.

Experimental Protocols

Protocol A: qNMR (The Self-Validating Standard)
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: D₂O ( Deuterium Oxide).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid has a singlet at

      
       6.3 ppm, distinct from the target's methyl doublets (
      
      
      
      1.2 ppm) and dimethylamino singlets (
      
      
      2.8 ppm). It is non-volatile and stable.

Workflow:

  • Weigh exactly 20.0 mg of Sample and 10.0 mg of Maleic Acid into a vial.

  • Dissolve in 600

    
    L D₂O.
    
  • Set relaxation delay (

    
    ) to 30 seconds (ensure 
    
    
    
    for full relaxation).
  • Acquire 16 scans.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed)
Protocol B: Chiral Separation (Zwitterionic Mode)

Standard amylose/cellulose columns (e.g., Chiralpak AD) often fail with free


-amino acids due to strong ionic interactions. We employ a Zwitterionic stationary phase.
  • Column: Chiralpak ZWIX(+) (3

    
    m, 150 x 4.0 mm).
    
  • Mobile Phase: MeOH / Acetonitrile / H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Detection: ELSD or LC-MS (SIM mode for m/z 132).

  • Rationale: The ZWIX phase contains both anion and cation exchange sites, specifically designed to resolve zwitterionic amino acids without derivatization.

Comparative Data: Supplier Assessment

We simulated a comparative study based on typical impurity profiles for Michael addition syntheses.

Table 1: Supplier Comparison Matrix

MetricSupplier A (Premium)Supplier B (Bulk)Supplier C (Budget)
Claimed Purity >99.0%>98.0%>95.0%
qNMR Absolute Assay 99.2% 96.4% 88.1%
Major Impurity None detectedWater (2.1%), NaCl (1.5%)Crotonic Acid (5.2%)
Enantiomeric Excess (ee) >99.9% (S)0% (Racemic)*12% (S)
Physical State White Crystalline SolidHygroscopic Clumpy SolidYellowish Oil/Paste
Conclusion Pass for GMP use.[3]Fail for chiral synthesis; okay for achiral.Critical Fail . Toxic impurities present.

*Note: Supplier B did not specify chirality, but "3-(Dimethylamino)butanoic acid" implies a racemate unless (R) or (S) is stated. Many researchers miss this.

Visualizing the Logic

The following diagrams illustrate the decision logic and the chemical origins of the impurities found in Supplier C.

Figure 1: Purity Assessment Decision Tree

PurityAssessment Start Start: Receive Sample qNMR Step 1: qNMR (Absolute Assay) Detects: Water, Salts, Solvents Start->qNMR PurityCheck Is Purity > 95%? qNMR->PurityCheck Chiral Step 2: Chiral HPLC (ZWIX) Detects: Wrong Enantiomer PurityCheck->Chiral Yes Reject REJECT SAMPLE Purification Required PurityCheck->Reject No (<95%) EECheck Is ee > 99%? Chiral->EECheck HILIC Step 3: HILIC-CAD Detects: Trace Crotonic Acid EECheck->HILIC Yes EECheck->Reject No (<99%) Approve APPROVE SAMPLE Release for Synthesis HILIC->Approve

Caption: A self-validating workflow ensuring no critical impurity is missed before the material enters production.

Figure 2: Origin of Impurities (The Supplier C Failure Mode)

Supplier C likely utilized a rapid "one-pot" Aza-Michael addition without adequate workup.

SynthesisImpurities Crotonic Crotonic Acid (Impurity in Supplier C) Reaction Aza-Michael Addition (Incomplete Conversion) Crotonic->Reaction DMA Dimethylamine (Volatile) DMA->Reaction Reaction->Crotonic Residual (UV Active) Product 3-(Dimethylamino)butanoic acid (Target) Reaction->Product Racemate Racemic Mixture (If no chiral catalyst) Reaction->Racemate No Chiral Control

Caption: The synthesis pathway reveals why Crotonic Acid is the dominant organic impurity in low-quality batches.

Conclusion & Recommendations

  • Never Assume Chirality: Unless the CoA explicitly states "(S)-3-(Dimethylamino)..." and provides chiral HPLC data, assume the material is racemic (Supplier B scenario).

  • Beware the "Salt Trap": Supplier B's 96.4% purity by qNMR vs. 98% claim is likely due to excess HCl or water, which are invisible to standard UV-HPLC methods. qNMR is the only defense against this.

  • The "Invisible" Impurity: 3-(Dimethylamino)butanoic acid has weak UV absorbance. If you use standard UV-HPLC (254 nm), you will only see the impurities (like Crotonic acid), not the product, leading to completely erroneous "purity" calculations based on area normalization. Always use CAD, ELSD, or qNMR.

References

  • Saito, T., et al. (2004). "Practical guide for accurate quantitative solution state NMR analysis." Metrologia. Link

  • Ilko, D., et al. (2015). "Recent advances in the separation of amino acids by HILIC." Analytical and Bioanalytical Chemistry. Link

  • Chiral Technologies. "Separation of Zwitterionic Molecules (ZWIX)." Application Notes. Link

  • Sigma-Aldrich. "Product Specification: 3-(Dimethylamino)butanoic acid hydrochloride." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.